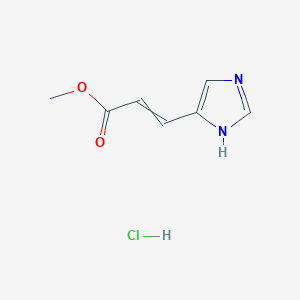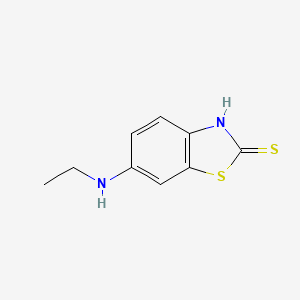![molecular formula C20H21NO5 B8398095 methyl 3-[1-methyl-2-oxo-pyrrolidin-3-yl]oxy-5-phenylmethoxy-benzoate](/img/structure/B8398095.png)
methyl 3-[1-methyl-2-oxo-pyrrolidin-3-yl]oxy-5-phenylmethoxy-benzoate
描述
Methyl 3-[1-methyl-2-oxo-pyrrolidin-3-yl]oxy-5-phenylmethoxy-benzoate is a complex organic compound that features a pyrrolidinone ring, a benzoate ester, and a phenylmethoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[1-methyl-2-oxo-pyrrolidin-3-yl]oxy-5-phenylmethoxy-benzoate typically involves multiple steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Esterification: The benzoic acid derivative is esterified with methanol in the presence of an acid catalyst such as sulfuric acid.
Etherification: The phenylmethoxy group is introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with an alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, converting it to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or sulfuric acid.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydroxyl groups replacing carbonyl groups.
Substitution: Substituted aromatic compounds with various functional groups attached to the benzene ring.
科学研究应用
Methyl 3-[1-methyl-2-oxo-pyrrolidin-3-yl]oxy-5-phenylmethoxy-benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action of methyl 3-[1-methyl-2-oxo-pyrrolidin-3-yl]oxy-5-phenylmethoxy-benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinone ring and the ester group are key functional groups that facilitate binding to these targets, leading to modulation of biological pathways.
相似化合物的比较
Similar Compounds
- Methyl 3-[1-methyl-2-oxo-pyrrolidin-3-yl]oxy-4-phenylmethoxy-benzoate
- Methyl 3-[1-methyl-2-oxo-pyrrolidin-3-yl]oxy-5-methoxy-benzoate
- Ethyl 3-[1-methyl-2-oxo-pyrrolidin-3-yl]oxy-5-phenylmethoxy-benzoate
Uniqueness
Methyl 3-[1-methyl-2-oxo-pyrrolidin-3-yl]oxy-5-phenylmethoxy-benzoate is unique due to the specific positioning of the phenylmethoxy group and the ester functionality, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
属性
分子式 |
C20H21NO5 |
|---|---|
分子量 |
355.4 g/mol |
IUPAC 名称 |
methyl 3-(1-methyl-2-oxopyrrolidin-3-yl)oxy-5-phenylmethoxybenzoate |
InChI |
InChI=1S/C20H21NO5/c1-21-9-8-18(19(21)22)26-17-11-15(20(23)24-2)10-16(12-17)25-13-14-6-4-3-5-7-14/h3-7,10-12,18H,8-9,13H2,1-2H3 |
InChI 键 |
VIRCJHXCIJZYFM-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC(C1=O)OC2=CC(=CC(=C2)OCC3=CC=CC=C3)C(=O)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
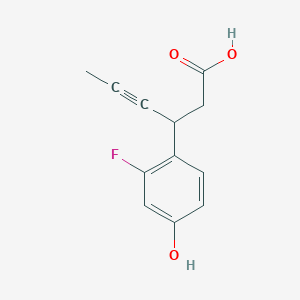
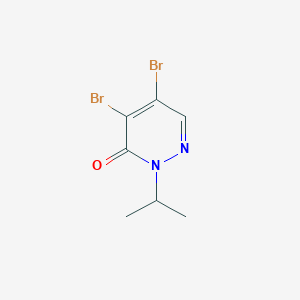
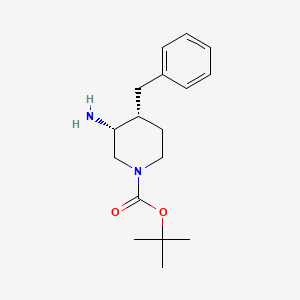
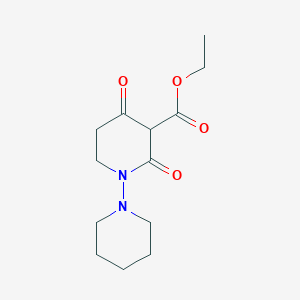
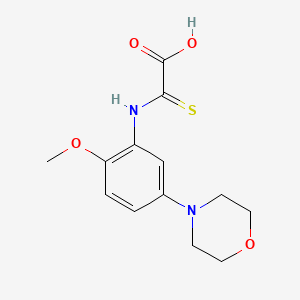
![Ethyl N-({2-[(4-chlorophenyl)carbonyl]hydrazinyl}carbonyl)glycinate](/img/structure/B8398048.png)

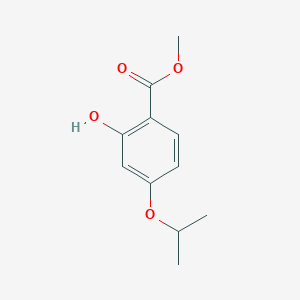
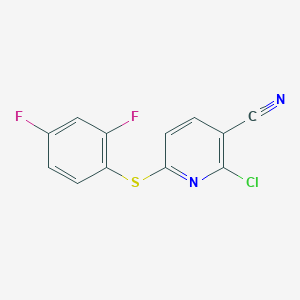
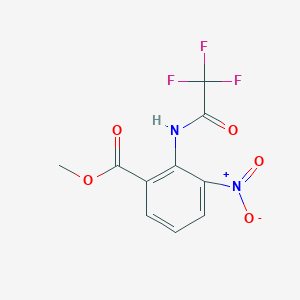

![5-Methylpyrazolo [1,5-a]pyrimidine-7-thiol](/img/structure/B8398104.png)
